Methyl 3-(methylthio)propanoate, also known as methyl beta-methylmercaptopropionate, is a sulfur-containing organic compound classified as a carboxylic acid ester. Its chemical formula is , and it has a molecular weight of approximately 134.19 g/mol. This compound features a methylthio group attached to the propanoate backbone, which contributes to its unique properties and applications. Methyl 3-(methylthio)propanoate is identified by its CAS number 13532-18-8 and has been documented in various databases including PubChem and the NIST Chemistry WebBook .
Transesterification reactions can occur with alcohols to form different esters, while oxidation reactions may convert the methylthio group into sulfoxides or sulfones under appropriate conditions .
Methyl 3-(methylthio)propanoate is recognized for its biological significance as a metabolite in various organisms, particularly in yeast such as Saccharomyces cerevisiae. It has been implicated in metabolic pathways involving sulfur compounds, which are essential for various biochemical processes. The compound exhibits flavoring properties and is found in fruits like pineapple and muskmelon, contributing to their aroma profiles .
Several synthesis methods have been reported for producing methyl 3-(methylthio)propanoate:
Methyl 3-(methylthio)propanoate finds various applications across multiple fields:
Research indicates that methyl 3-(methylthio)propanoate interacts with various biological systems. For instance, studies have demonstrated its role in metabolic pathways involving sulfur compounds in yeast. Additionally, it has been shown to influence flavor development in food products through microbial fermentation processes . Further interaction studies could elucidate its potential effects on human health and metabolism.
Methyl 3-(methylthio)propanoate shares structural similarities with several other compounds, particularly those containing methylthio groups or related functional groups. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Methyl 3-mercaptopropionate | C4H8O2S | Contains a mercapto group instead of a methylthio group |
Propionic acid | C3H6O2 | A simpler carboxylic acid without sulfur |
Methyl thioacetate | C4H8O2S | Contains an acetyl group instead of propionic |
Dimethyl sulfide | C2H6S | A simple sulfur compound with distinct properties |
Methyl 3-(methylthio)propanoate's unique combination of a methyl ester structure with a methylthio substituent sets it apart from these similar compounds, particularly regarding its applications in flavoring and fragrance.
The study of Methyl 3-(methylthio)propionate emerged in the mid-20th century alongside advancements in flavor chemistry. Early research identified its presence in natural sources such as pineapple, melon, and white wine. By the 1970s, synthetic routes were developed to meet industrial demand, notably through the reaction of methyl acrylate with methanethiol in the presence of potassium hydroxide. Patents from the 2000s, such as US7615661B2, highlighted its role in fragrance formulations, emphasizing its ability to impart tropical and cassis notes while masking undesirable sulfurous odors. The compound’s inclusion in the FDA’s Generally Recognized as Safe (GRAS) list further cemented its industrial importance.
Analytical techniques for Methyl 3-(methylthio)propionate have evolved from basic distillation and chromatography to advanced spectrometric methods:
These methods have been critical in monitoring its stability during food storage and validating synthetic batches.
Recent studies focus on three domains:
Thioesters exhibit distinct reactivity compared to oxoesters. The poor orbital overlap between sulfur’s 3p and oxygen’s 2p orbitals reduces resonance stabilization, making thioesters 10–100× more electrophilic. This property underpins their role in acyl transfer reactions, such as:$$ \text{RSCOR'} + \text{Nu}^- \rightarrow \text{RSNu} + \text{R'CO}^- $$In flavors, this reactivity facilitates controlled release of volatile thiols, enhancing sensory profiles.
Irritant